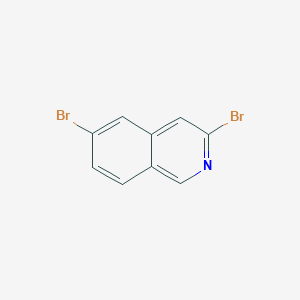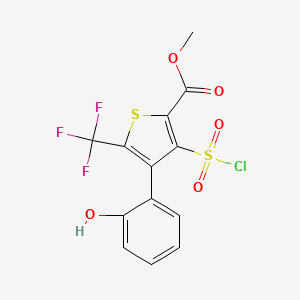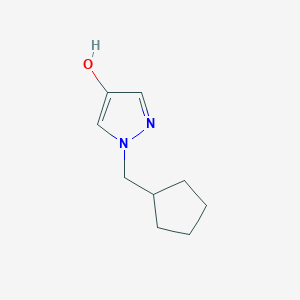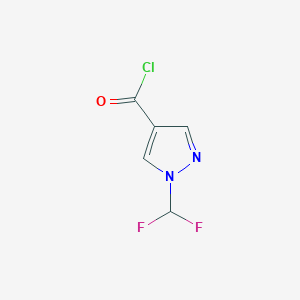
1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
概要
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the difluoromethyl group, and the carbonyl chloride group. Techniques such as NMR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the difluoromethyl and carbonyl chloride groups. The carbonyl chloride group, in particular, is highly reactive and can undergo various reactions such as nucleophilic acyl substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethyl group could increase its lipophilicity, while the carbonyl chloride group could make it more reactive .科学的研究の応用
Efficient Synthesis of Heterocyclic Compounds
Synthesis of Pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones : A study describes an efficient synthesis approach for [5,6]pyrano[2,3-c]pyrazol-4(1H)-ones through the reaction of 2-pyrazolin-5-ones with various halopyridinecarbonyl chlorides, highlighting a versatile method for constructing heterocyclic analogues of xanthone (Eller et al., 2006).
Novel Tetracyclic Ring System : Another research effort led to the synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinoxalin-4(1H)-ones, a novel tetracyclic ring system, starting from 2-pyrazolin-5-ones and 3-chloroquinoxaline-2-carbonyl chloride (Eller, Datterl, & Holzer, 2007).
Development of 5-(1-Aryl-1H-pyrazole-4-yl)-1H-tetrazoles : A method for synthesizing a series of new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles via a [3 + 2] cycloaddition reaction from 1-aryl-1H-pyrazole-4-carbonitriles, demonstrating the versatility of pyrazole derivatives in constructing complex molecular structures (Santos et al., 2012).
Application in Fungicidal Activity
- Antifungal Activity of Pyrazole Derivatives : A study synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and evaluated their antifungal activities against several phytopathogenic fungi. Some compounds showed significant activity, demonstrating the potential of pyrazole derivatives in agricultural applications (Du et al., 2015).
作用機序
Target of Action
Compounds with a difluoromethyl group, like “1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride”, are often used in the synthesis of pharmaceuticals and agrochemicals . The specific target would depend on the exact compound and its intended use.
Mode of Action
The mode of action would also depend on the specific compound and its target. Generally, such compounds might interact with their targets through the formation of bonds, leading to changes in the target’s structure or function .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, affecting the biochemical pathway in which the enzyme is involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. For example, compounds with a difluoromethyl group might have enhanced metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme, it might lead to a decrease in the production of a certain molecule in the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules might influence the compound’s action, efficacy, and stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(difluoromethyl)pyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c6-4(11)3-1-9-10(2-3)5(7)8/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYZVMOPKZJPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



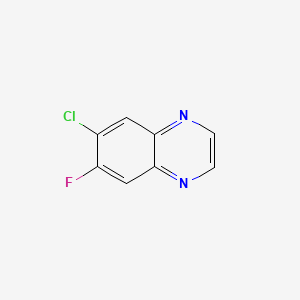
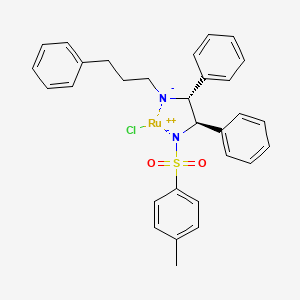
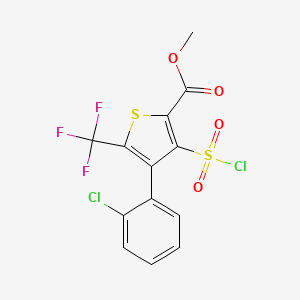
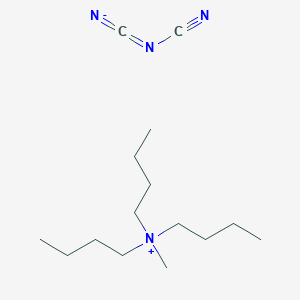
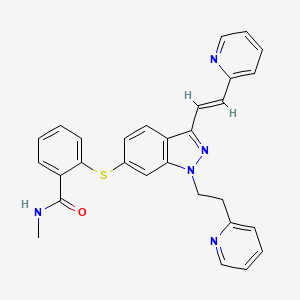
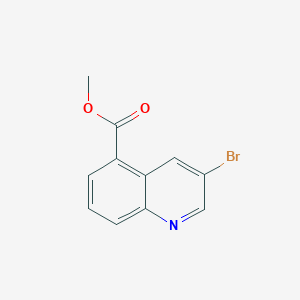

![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)
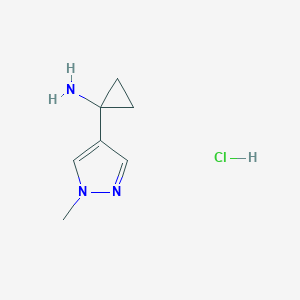
![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)
